4-(Hydroxymethyl)piperidine-1-carbaldehyde
Overview
Description
Preparation Methods
4-(Hydroxymethyl)piperidine-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidinemethanol with methyl formate . The reaction is carried out at 0°C, followed by stirring at room temperature for 90 minutes. Sodium hydroxide is then added, and the mixture is left overnight. The product is obtained by filtration and solvent removal under reduced pressure .
Chemical Reactions Analysis
4-(Hydroxymethyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydroxide, hydrogen chloride, and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Hydroxymethyl)piperidine-1-carbaldehyde has a wide range of scientific research applications. It is used in the synthesis of various chemical compounds and as a building block in organic chemistry . In biology and medicine, it is utilized in the development of pharmaceuticals and as a reagent in biochemical studies . The compound also finds applications in the industrial sector, particularly in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify the structure and function of target molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Hydroxymethyl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as 4-piperidinemethanol and 1-piperidinecarboxaldehyde . These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for a wide range of research and industrial applications .
Properties
IUPAC Name |
4-(hydroxymethyl)piperidine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-7-1-3-8(6-10)4-2-7/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDVECJLGSPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624842 | |
Record name | 4-(Hydroxymethyl)piperidine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835633-50-6 | |
Record name | 4-(Hydroxymethyl)-1-piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835633-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxymethyl)piperidine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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